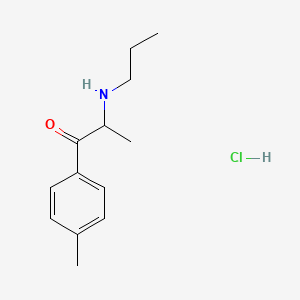
4-methyl-N-Propylcathinone (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-Propylcathinone (hydrochloride) is an analytical reference standard categorized as a cathinone. Cathinones are a class of compounds that are structurally similar to amphetamines and are known for their stimulant properties. This compound is primarily used in research and forensic applications .
准备方法
The synthesis of 4-methyl-N-Propylcathinone (hydrochloride) involves several steps, starting with the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-methylpropiophenone with propylamine under controlled conditions to form the intermediate compound.
Hydrochloride formation: The intermediate is then reacted with hydrochloric acid to form the hydrochloride salt of 4-methyl-N-Propylcathinone.
化学反应分析
4-methyl-N-Propylcathinone (hydrochloride) undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
科学研究应用
4-methyl-N-Propylcathinone (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of cathinones in various samples.
Biology: Researchers study its effects on biological systems to understand its pharmacological properties and potential toxicological effects.
Medicine: While not used clinically, it serves as a model compound to study the effects of cathinones and related substances.
作用机制
The mechanism of action of 4-methyl-N-Propylcathinone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged stimulation of the corresponding receptors .
相似化合物的比较
4-methyl-N-Propylcathinone (hydrochloride) can be compared with other similar compounds in the cathinone class:
Methcathinone: Similar in structure but with a methyl group instead of a propyl group.
Mephedrone: Contains a 4-methyl group but differs in the side chain structure.
Bupropion: A cathinone derivative used clinically as an antidepressant and smoking cessation aid.
属性
分子式 |
C13H20ClNO |
|---|---|
分子量 |
241.76 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-2-(propylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-9-14-11(3)13(15)12-7-5-10(2)6-8-12;/h5-8,11,14H,4,9H2,1-3H3;1H |
InChI 键 |
WQWVOLOENATRBS-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(C)C(=O)C1=CC=C(C=C1)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















